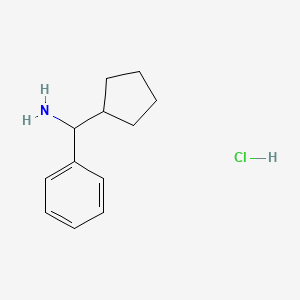

Methyl 4-(hydroxyamino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

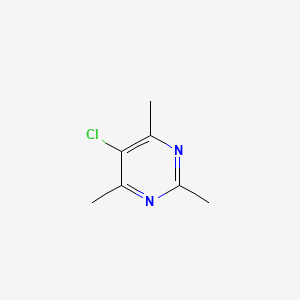

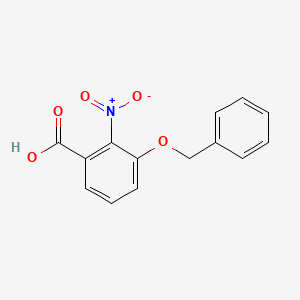

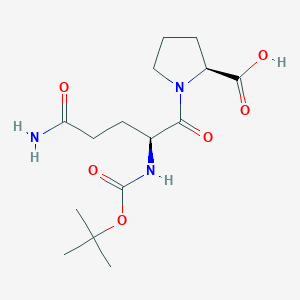

Methyl 4-(hydroxyamino)benzoate, also known as Methyl 4-aminobenzoate or Methyl paraben, is a compound that is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics . It occurs naturally in Securidaca longepedunculata Fers roots .

Synthesis Analysis

The synthesis of this compound compounds involves reacting various benzoic acids with methanol using an acidic catalyst . In one study, the solid acids of zirconium metal solids fixed with various substances were studied, and it was determined that zirconium metal catalysts with fixed Ti had the best activity .Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction (XRD) and density functional theory (DFT) at the 6311++G (d,p) level of theory . The compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system . The molecular geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface were derived using DFT methods .Chemical Reactions Analysis

This compound compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . The process involves three steps: alkylation, esterification, and alkylation .Physical And Chemical Properties Analysis

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .Wissenschaftliche Forschungsanwendungen

Crystal Growth and Material Properties

- Growth and Optical Properties : Methyl 4-hydroxybenzoate has been used to grow bulk single crystals through slow evaporation solution growth techniques. These crystals show promise in spectroscopic studies and material hardness measurement, as evidenced by their characterization using FT-IR, FT-Raman, and Vicker's microhardness tester. X-ray diffraction techniques confirmed their lattice parameters (Vijayan et al., 2003).

Medicinal Chemistry and Pharmacology

- Novel Compound Synthesis : Research includes the synthesis of new compounds utilizing methyl 4-(hydroxyamino)benzoate derivatives, which are found in plant species such as Zanthoxylum ailanthoides. These compounds have demonstrated potential in inhibiting inflammatory responses in human neutrophils (Chung et al., 2013).

Biochemistry and Enzyme Studies

- Enzymatic Reactions : A study on benzoate-4-hydroxylase from a soil pseudomonad revealed insights into the enzyme's molecular weight, activity pH, cofactor requirements, and substrate specificity, providing a deeper understanding of its role in benzoate oxidation and potential applications in biocatalysis (Reddy & Vaidyanathan, 1976).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-(hydroxyamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(10)6-2-4-7(9-11)5-3-6/h2-5,9,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUWFAHIDCNUIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride](/img/structure/B3254598.png)

![1-[5-Fluoro-2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3254670.png)